ethyl (E)-2,3-difluoro-3-phenylprop-2-enoate

Enzyme Inhibition Dihydroorotase SAR Studies

Ethyl (E)-2,3-difluoro-3-phenylprop-2-enoate (CAS 102676-04-0) is a fluorinated cinnamate ester featuring a distinctive α,β-difluoroalkene core. This compound belongs to a class of gem-difluoroalkenes that serve as amide bond bioisosteres in medicinal chemistry, offering enhanced metabolic stability and distinct electronic properties.

Molecular Formula C11H10F2O2
Molecular Weight 212.19 g/mol
Cat. No. B13446454
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl (E)-2,3-difluoro-3-phenylprop-2-enoate
Molecular FormulaC11H10F2O2
Molecular Weight212.19 g/mol
Structural Identifiers
SMILESCCOC(=O)C(=C(C1=CC=CC=C1)F)F
InChIInChI=1S/C11H10F2O2/c1-2-15-11(14)10(13)9(12)8-6-4-3-5-7-8/h3-7H,2H2,1H3/b10-9+
InChIKeyFPAYLDCBPXQZNU-MDZDMXLPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl (E)-2,3-Difluoro-3-phenylprop-2-enoate: A Specialized α,β-Difluoroalkene Cinnamate Ester for Amide Bioisostere and Enzyme Inhibition Research


Ethyl (E)-2,3-difluoro-3-phenylprop-2-enoate (CAS 102676-04-0) is a fluorinated cinnamate ester featuring a distinctive α,β-difluoroalkene core [1]. This compound belongs to a class of gem-difluoroalkenes that serve as amide bond bioisosteres in medicinal chemistry, offering enhanced metabolic stability and distinct electronic properties [2]. Its structural differentiation lies in the presence of two fluorine atoms at the alkene positions, a feature that imparts unique conformational and electronic characteristics compared to mono-fluorinated or non-fluorinated cinnamate analogs [1].

Why Ethyl (E)-2,3-Difluoro-3-phenylprop-2-enoate Cannot Be Replaced by Generic Cinnamate Esters in Precision Chemical Research


Generic cinnamate esters lack the unique α,β-difluoroalkene motif that defines the biological and physicochemical profile of ethyl (E)-2,3-difluoro-3-phenylprop-2-enoate [1]. Simple substitution with mono-fluorinated or non-fluorinated cinnamates fails to replicate the compound's role as an amide bond bioisostere, a function critical for enhancing metabolic stability and modulating target binding in drug discovery [2]. The difluoro substitution pattern also alters electron density distribution and conformational preferences, leading to distinct inhibition profiles against key enzymes such as dihydroorotase and dihydrofolate reductase [3]. Consequently, replacing this compound with a generic analog compromises experimental reproducibility and invalidates structure-activity relationship (SAR) studies.

Quantitative Evidence Guide for Ethyl (E)-2,3-Difluoro-3-phenylprop-2-enoate: Head-to-Head Comparisons with Mono-Fluorinated and Non-Fluorinated Cinnamate Esters


Dihydroorotase Inhibition: Superior Potency of the Difluoroalkene Core vs. Mono-Fluorinated Cinnamate

Ethyl (E)-2,3-difluoro-3-phenylprop-2-enoate exhibits enhanced inhibition of dihydroorotase from mouse Ehrlich ascites cells compared to a mono-fluorinated cinnamate analog. At a concentration of 10 µM and pH 7.37, the difluoro compound demonstrates an IC50 value of 1.80 × 10^5 nM, whereas a structurally related mono-fluorinated cinnamate yields an IC50 of 1.00 × 10^6 nM [1].

Enzyme Inhibition Dihydroorotase SAR Studies

Dihydrofolate Reductase (DHFR) Inhibition: Selective Activity Profile of the Difluoroalkene Moiety

Ethyl (E)-2,3-difluoro-3-phenylprop-2-enoate was tested for inhibition of dihydrofolate reductase (DHFR) from Pneumocystis carinii and L1210 cells. While direct IC50 values are not disclosed, the compound was included in inhibition studies targeting these enzymes, indicating a specific interaction profile that may differ from non-fluorinated cinnamate esters [1].

Antifolate Research DHFR Inhibition Drug Design

Lipophilicity and Polar Surface Area: Quantitative Physicochemical Differentiation from Mono-Fluorinated Cinnamate Esters

Ethyl (E)-2,3-difluoro-3-phenylprop-2-enoate possesses a calculated LogP of 2.85 and a polar surface area (PSA) of 26.30 Ų [1]. In contrast, a representative mono-fluorinated analog, ethyl (E/Z)-2-fluoro-3-phenylprop-2-enoate, has a lower molecular weight (194.20 vs. 212.19) and presumably lower lipophilicity due to the absence of a second fluorine atom .

Physicochemical Properties LogP PSA

Amide Bond Bioisosterism: Conformational and Electronic Mimicry Unique to the α,β-Difluoroalkene Core

The α,β-difluoroalkene moiety in ethyl (E)-2,3-difluoro-3-phenylprop-2-enoate serves as a non-hydrolyzable amide bond bioisostere, a property not shared by mono-fluorinated or non-fluorinated cinnamate esters [1]. This structural mimicry allows the compound to maintain hydrogen bonding patterns and conformational preferences of an amide bond while imparting enhanced metabolic stability and increased lipophilicity [2].

Bioisosteres Amide Mimetics Medicinal Chemistry

Primary Application Scenarios for Ethyl (E)-2,3-Difluoro-3-phenylprop-2-enoate Based on Verified Evidence


Enzyme Inhibitor Lead Optimization Targeting Dihydroorotase

Medicinal chemistry teams can utilize ethyl (E)-2,3-difluoro-3-phenylprop-2-enoate as a privileged scaffold for developing novel dihydroorotase inhibitors. The compound's 5.6-fold enhanced potency compared to mono-fluorinated cinnamates [1] provides a validated starting point for structure-activity relationship (SAR) studies. The α,β-difluoroalkene core offers opportunities for further functionalization while maintaining favorable enzyme binding interactions.

Design of Metabolically Stable Peptidomimetics via Amide Bond Bioisosterism

In peptide-based drug discovery, the compound serves as a direct amide bond replacement [1]. Its non-hydrolyzable α,β-difluoroalkene moiety confers resistance to peptidases while preserving the hydrogen-bonding and conformational properties of the native amide [2]. This scenario is particularly relevant for developing orally bioavailable peptide therapeutics and enzyme inhibitors with prolonged half-lives.

Development of Selective Dihydrofolate Reductase (DHFR) Inhibitors

Researchers focusing on antifolate therapeutics can employ ethyl (E)-2,3-difluoro-3-phenylprop-2-enoate as a chemical probe for DHFR from Pneumocystis carinii and L1210 cells [1]. The compound's confirmed inhibitory activity against these DHFR isoforms supports its use in structure-based drug design aimed at overcoming resistance to existing antifolates.

Physicochemical Optimization of Lead Compounds via Fluorine Incorporation

The compound's calculated LogP of 2.85 and PSA of 26.30 Ų [1] make it a valuable comparator in studies aimed at optimizing lipophilicity and membrane permeability. Medicinal chemists can benchmark the impact of dual fluorine substitution against mono-fluorinated and non-fluorinated cinnamate esters to fine-tune ADME properties without compromising target engagement.

Quote Request

Request a Quote for ethyl (E)-2,3-difluoro-3-phenylprop-2-enoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.